molecular formula C9H11IO2 B14784572 2-(2-Iodophenoxy)propan-1-ol

2-(2-Iodophenoxy)propan-1-ol

Cat. No.: B14784572
M. Wt: 278.09 g/mol
InChI Key: FGSMCNNXQKNKTN-UHFFFAOYSA-N
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Description

®-2-(2-Iodophenoxy)propan-1-ol is an organic compound that belongs to the class of phenoxypropanols. This compound features an iodine atom attached to a phenoxy group, which is further connected to a propanol backbone. The ®-configuration indicates that the compound is chiral, with the specific arrangement of atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Iodophenoxy)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenol and ®-propylene oxide.

    Reaction Conditions: The reaction is usually carried out under basic conditions, using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The phenoxide ion, generated from 2-iodophenol, attacks the epoxide ring of ®-propylene oxide, leading to the formation of ®-2-(2-Iodophenoxy)propan-1-ol.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-Iodophenoxy)propan-1-ol may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Implementing purification techniques such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Iodophenoxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to form a phenoxypropanol without the iodine substituent.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.

Major Products

    Oxidation: Formation of ®-2-(2-Iodophenoxy)propanone.

    Reduction: Formation of ®-2-(2-Phenoxy)propan-1-ol.

    Substitution: Formation of ®-2-(2-Aminophenoxy)propan-1-ol or ®-2-(2-Thiophenoxy)propan-1-ol.

Scientific Research Applications

®-2-(2-Iodophenoxy)propan-1-ol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(2-Iodophenoxy)propan-1-ol depends on its specific application. For instance:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound could modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-Iodophenoxy)propan-1-ol: The enantiomer of the compound with opposite chirality.

    2-(2-Bromophenoxy)propan-1-ol: Similar structure but with a bromine atom instead of iodine.

    2-(2-Chlorophenoxy)propan-1-ol: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

®-2-(2-Iodophenoxy)propan-1-ol is unique due to the presence of the iodine atom, which can influence its reactivity and interactions compared to its bromine or chlorine analogs. The ®-configuration also imparts specific stereochemical properties that can affect its biological activity.

Properties

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

2-(2-iodophenoxy)propan-1-ol

InChI

InChI=1S/C9H11IO2/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7,11H,6H2,1H3

InChI Key

FGSMCNNXQKNKTN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC1=CC=CC=C1I

Origin of Product

United States

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